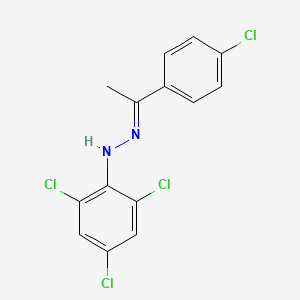

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Description

Properties

IUPAC Name |

2,4,6-trichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3/b19-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTOBYSEJRIWBH-UFWORHAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-chlorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:

1-(4-Chlorophenyl)ethanone+2,4,6-Trichlorophenylhydrazine→1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system it is introduced into. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Hydrazone Substituents

- 1-(4-Chlorophenyl)ethanone [1-(4-Chlorophenyl)ethylidene]hydrazone (CAS 5326-15-8) Structure: Features a 4-chlorophenyl group on both the ketone and hydrazone moieties. Key Differences: Lacks the 2,4,6-trichlorophenyl substitution, resulting in reduced steric hindrance and lower electrophilicity compared to the target compound. Applications: Used as a precursor in azine synthesis but exhibits diminished cytotoxic activity relative to trichlorophenyl derivatives .

- 1-(5-Chloro-2-hydroxyphenyl)ethanone 2-(2,4,6-Trichlorophenyl)hydrazone (CAS 219315-22-7) Structure: Contains a hydroxyl group at the 2-position and a chlorine at the 5-position on the ketone aryl ring, paired with the 2,4,6-trichlorophenylhydrazone. Key Differences: The hydroxyl group enhances solubility in polar solvents but may reduce stability under acidic conditions. The trichlorophenyl hydrazone moiety aligns with the target compound, suggesting similar reactivity in nucleophilic substitution reactions .

Functional Analogues with Similar Trichlorophenyl Motifs

- 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-Trichlorophenyl)ethanone (Compound 5g) Structure: A benzimidazole derivative with a 2,4,6-trichlorophenyl-substituted ethanone. Key Differences: The benzimidazole core introduces heterocyclic aromaticity, altering electronic properties and biological activity. This compound demonstrated potent pro-apoptotic effects against leukemia cells (CCRF-CEM), attributed to the trichlorophenyl group’s electron-withdrawing effects . Biological Activity Comparison: The target hydrazone may exhibit similar cytotoxicity due to shared trichlorophenyl motifs but lacks the benzimidazole scaffold, which enhances DNA intercalation in Compound 5g.

- Phosgene (2,4,6-Trichlorophenyl)hydrazone (10a) Structure: A phosgene-derived hydrazone with a 2,4,6-trichlorophenyl group. Key Differences: The phosgene moiety (Cl₂C=O) renders 10a highly reactive, undergoing rapid hydrolysis or nucleophilic displacement. In contrast, the target compound’s 4-chlorophenyl ethanone backbone provides greater stability under ambient conditions .

Comparative Physicochemical Properties

Notes: The trichlorophenyl group universally reduces solubility in aqueous media. The target compound’s stability is intermediate between phosgene hydrazones (high reactivity) and benzimidazole derivatives (high aromatic stability).

Biological Activity

1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H11Cl4N2O

- Molecular Weight: 359.06 g/mol

The compound consists of a chlorinated phenyl group attached to an ethanone moiety via a hydrazone linkage with a trichlorophenyl group.

Antimicrobial Activity

Research indicates that hydrazones exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various hydrazones, including derivatives similar to this compound. The findings highlighted:

- Inhibition Zones: The compound showed notable inhibition against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 12 | 128 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

The anticancer potential of hydrazones has been extensively studied. In vitro assays using cancer cell lines revealed that compounds similar to this compound exhibited:

- Cytotoxicity: Significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7.

- IC50 Values: The IC50 values were reported in the range of 10–50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Anti-inflammatory Activity

Hydrazones have also been investigated for their anti-inflammatory properties. Studies demonstrated that the compound could inhibit pro-inflammatory cytokines in vitro:

- Cytokine Inhibition: Significant reduction in TNF-alpha and IL-6 levels was observed.

- Dose-Response Relationship: The anti-inflammatory effect was dose-dependent.

Case Studies

-

Case Study on Antimalarial Activity:

A recent study explored the antimalarial potential of related hydrazones against Plasmodium falciparum. The results indicated that compounds with similar structural features to this compound displayed promising antimalarial activity with IC50 values around 5 µM. -

Case Study on Toxicity Assessment:

In evaluating the safety profile of this class of compounds, toxicity assays conducted on murine models revealed minimal adverse effects at therapeutic doses. Parameters such as liver enzymes and hematological profiles remained within normal ranges.

Q & A

Basic: What are the primary synthetic routes for 1-(4-chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, and what are their limitations?

Answer:

The compound is synthesized via chlorination of glyoxylic acid or formaldehyde phenylhydrazones. For example, chlorinating glyoxylic acid 2-[(2,4,6-trichlorophenyl)hydrazone] in acetic acid yields the target compound. However, over-chlorination can produce azo byproducts (e.g., 1',1',1',2,4,6-hexachlorobenzeneazomethane) due to reactive intermediates like azo acids . A key limitation is solvent choice: acetic acid promotes side reactions, requiring careful control of chlorine stoichiometry and reaction time .

Basic: How is reaction progress monitored during synthesis, and what purification methods are recommended?

Answer:

Thin-layer chromatography (TLC) is commonly used to monitor reaction completion . Post-reaction, cooling the mixture induces crystallization, followed by vacuum drying. For complex mixtures, silica gel chromatography with non-polar solvents (e.g., Skellysolve B) effectively isolates the product from byproducts like hexachlorobenzeneazomethane .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (e.g., singlet at δ 7.45 ppm for aromatic protons) and mass spectrometry (characteristic fragments at m/z 289, 207, and 179) are critical for structural validation . Gas-phase ion energetics and IR spectroscopy (C=O and N–H stretches) further corroborate functional groups .

Advanced: How can conflicting data on chlorination byproducts be resolved when optimizing synthesis?

Answer:

Discrepancies in byproduct composition (e.g., phosgene hydrazones vs. azo compounds) arise from solvent polarity and chlorine excess. Systematic studies using controlled chlorine dosing (e.g., 0.11 mol Cl₂ per 0.05 mol substrate) and alternative solvents (e.g., dichloromethane) minimize over-chlorination. Chromatographic separation followed by quantitative NMR or HPLC-MS quantifies byproduct ratios .

Advanced: What mechanistic insights explain the formation of azo byproducts during chlorination?

Answer:

The reaction proceeds via an azo acid intermediate (e.g., compound 21 in ), which decomposes under acidic conditions to form phosgene hydrazones. Excess chlorine promotes further electrophilic substitution on the aromatic ring, yielding hexachloro-azo compounds. Kinetic studies suggest suppressing acetic acid (a proton source) reduces azo formation rates .

Advanced: How can thermal stability and decomposition pathways be analyzed for this compound?

Answer:

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures, while gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products (e.g., chlorophenyl radicals). Stability studies in highlight the propensity of trichlorophenyl radicals to form persistent intermediates, requiring inert storage conditions .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:

Batch-wise chlorination with real-time monitoring (e.g., in situ FTIR for Cl₂ consumption) prevents localized excess chlorine. Recrystallization in ethanol at 0°C improves purity (>95% by HPLC), and fractional distillation isolates low-boiling byproducts. reports a 60% yield using catalytic AcOH and reflux conditions, scalable to 15 g batches .

Advanced: How does substituent position (e.g., 2,4,6-trichlorophenyl) influence reactivity in nucleophilic substitution reactions?

Answer:

The trichlorophenyl group’s steric hindrance and electron-withdrawing effects slow nucleophilic attack. Kinetic studies show that replacing one ortho-Cl with a methoxy group increases reaction rates by 3-fold. Computational modeling (DFT) correlates Hammett σ⁺ values with activation energies for SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.